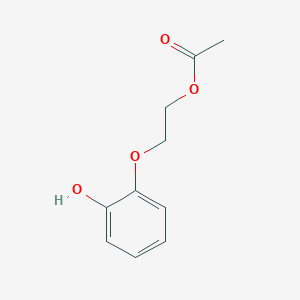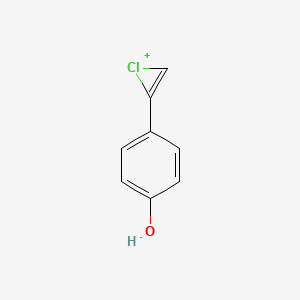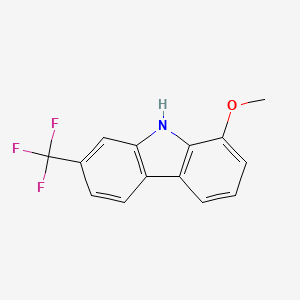
2-(2-Hydroxyphenoxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenoxy)ethyl acetate: is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of an acetate group attached to an ethyl chain, which is further connected to a hydroxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing 2-(2-Hydroxyphenoxy)ethyl acetate involves the esterification of 2-(2-Hydroxyphenoxy)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification Reaction: Another method involves the transesterification of 2-(2-Hydroxyphenoxy)ethanol with ethyl acetate in the presence of a base catalyst such as sodium ethoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The esterification reaction is typically carried out in the presence of a strong acid catalyst, and the product is purified using distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(2-Hydroxyphenoxy)ethyl acetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 2-(2-Hydroxyphenoxy)ethanol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxy group in this compound can be substituted with other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: 2-(2-Hydroxyphenoxy)ethanol.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Hydroxyphenoxy)ethyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a building block in polymer chemistry for the production of specialty polymers with unique properties.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions. It is also used in the development of enzyme inhibitors and as a probe to study metabolic pathways involving phenolic compounds.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients. It is also being investigated for its potential anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and sealants. It is also used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenoxy)ethyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the release of 2-(2-Hydroxyphenoxy)ethanol and acetic acid. The hydroxyphenoxy group can undergo further metabolic transformations, including oxidation and conjugation reactions, which can modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxyethoxy)ethyl acetate: Similar in structure but with an ethoxy group instead of a phenoxy group.
Ethyl (2-hydroxyphenoxy)acetate: Similar but with an ethyl group instead of an ethyl acetate group.
Uniqueness: 2-(2-Hydroxyphenoxy)ethyl acetate is unique due to the presence of both a hydroxyphenoxy group and an acetate group, which impart specific chemical and physical properties. This combination allows for versatile applications in various fields, including its use as an intermediate in organic synthesis and as a functional additive in industrial formulations.
Eigenschaften
CAS-Nummer |
880487-49-0 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-(2-hydroxyphenoxy)ethyl acetate |
InChI |
InChI=1S/C10H12O4/c1-8(11)13-6-7-14-10-5-3-2-4-9(10)12/h2-5,12H,6-7H2,1H3 |
InChI-Schlüssel |
IEEMQUDHZKXEPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
